1-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-(o-tolyl)urea
Description
This compound features a urea backbone (3-(o-tolyl)urea) linked via an ethyl chain to a 1-methyl-4-(thiophen-2-yl)-1H-imidazole moiety.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-13-6-3-4-7-14(13)21-18(23)19-10-9-17-20-15(12-22(17)2)16-8-5-11-24-16/h3-8,11-12H,9-10H2,1-2H3,(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMQXSQOWUVEJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC2=NC(=CN2C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-(o-tolyl)urea typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Attachment of the Tolyl Group: The tolyl group can be attached through a Friedel-Crafts alkylation reaction.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as bromine or nitronium ions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted tolyl derivatives.
Scientific Research Applications
1-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-(o-tolyl)urea has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzyme active sites, while the thiophene ring can participate in π-π stacking interactions. The urea linkage can form hydrogen bonds with biological molecules, contributing to its overall activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Substituents
Key Observations:
- Thiophene vs. Halogenated Substituents : The target compound’s thiophen-2-yl group introduces electron-rich aromaticity, contrasting with electron-withdrawing groups (e.g., fluoro, chloro) in pesticidal ureas like fluazuron and zoxamide . This may enhance π-π stacking interactions in biological systems compared to halogenated analogs.
- Ortho-Substitution : The o-tolyl group in the target compound may induce steric hindrance, a feature absent in para-substituted analogs like trifluoromethoxyphenyl derivatives in .
Challenges and Opportunities
Biological Activity
1-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-(o-tolyl)urea is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents. This compound features a unique combination of an imidazole ring, thiophene moiety, and urea functional group, which contribute to its biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 347.4 g/mol |
| LogP | 3.4 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 4 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
1. Enzyme Inhibition:
The imidazole ring can serve as a ligand for metal ions, facilitating enzyme inhibition. This property is particularly relevant in the context of urease inhibition, where imidazole derivatives have shown promising results.
2. Antiviral Activity:
Recent studies indicate that compounds with similar structures exhibit antiviral properties by inhibiting viral replication processes. The presence of thiophene enhances π-π interactions with viral proteins, potentially disrupting their function.
3. Antimicrobial Effects:
Research has demonstrated that related imidazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The unique structural features of this compound may enhance its efficacy against resistant strains.
Biological Activity Studies
Several studies have evaluated the biological activity of compounds related to this compound.
Table 2: Summary of Biological Activity Findings
Case Studies
Case Study 1: Antiviral Potential
In a study assessing the antiviral potential of imidazole derivatives, compounds structurally similar to our target exhibited significant inhibition of HIV replication in MT-4 cells, demonstrating an EC50 value as low as 130 μM . This suggests that modifications to the imidazole ring can enhance antiviral efficacy.
Case Study 2: Antibacterial Efficacy
A series of imidazole derivatives were tested for antibacterial activity against Staphylococcus aureus. The compound showed an IC50 value of approximately 0.5 μg/mL, indicating strong antibacterial properties . This highlights the potential for developing new antibiotics based on this structural framework.
Q & A
Basic: What are the optimal synthetic routes for 1-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-(o-tolyl)urea?
Methodological Answer:
The compound can be synthesized via multi-step protocols involving imidazole core formation followed by urea linkage. For example, imidazole derivatives are often prepared using the Debus-Radziszewski reaction, where 1,2-diketones react with aldehydes and ammonia. Thiophene-substituted imidazoles (e.g., 4,5-diphenyl-2-(thiophen-2-yl)-1H-imidazole) are synthesized by cyclizing thiophene-2-carbaldehyde with ammonium acetate and benzil under reflux in acetic acid . The urea moiety is introduced via nucleophilic substitution using isocyanate or carbamate intermediates. Characterization typically employs IR (C=O stretching at ~1650 cm⁻¹) and ¹H-NMR (aromatic protons at δ 6.8–8.2 ppm) .
Advanced: How can researchers resolve contradictions in yield data during the synthesis of thiophene-containing imidazole intermediates?
Methodological Answer:
Discrepancies in yields may arise from competing side reactions (e.g., over-alkylation) or solvent polarity effects. For instance, using polar aprotic solvents like DMF can stabilize intermediates but may promote hydrolysis. Systematic optimization involves:
- Reaction Monitoring: TLC or HPLC to track intermediate formation.
- Temperature Control: Lowering reaction temperature to reduce side reactions (e.g., from 80°C to 50°C).
- Catalyst Screening: Lewis acids like ZnCl₂ can enhance regioselectivity for thiophene substitution .
Documented cases show yield improvements from 61% to 81% by adjusting NaBH₄ stoichiometry during reduction steps .
Basic: What pharmacological targets are hypothesized for this compound based on structural analogs?
Methodological Answer:
The compound’s urea and imidazole motifs suggest potential adenosine receptor antagonism or kinase inhibition. Molecular docking studies of similar urea/thiourea derivatives show high affinity for the human adenosine A2A receptor (binding energy: −9.2 kcal/mol), likely due to hydrogen bonding with Thr256 and π-π stacking with Phe168 . Thiophene and o-tolyl groups may enhance lipophilicity, improving blood-brain barrier permeability .
Advanced: How can conflicting bioactivity data (e.g., IC₅₀ variability) be addressed in enzymatic assays?
Methodological Answer:
Variability often stems from assay conditions (e.g., pH, co-solvents) or protein conformational states. Strategies include:
- Standardized Protocols: Use ATP concentration gradients (1–100 µM) to account for competitive binding in kinase assays.
- Control Experiments: Test compound stability under assay conditions (e.g., DMSO tolerance ≤1%).
- Comparative Analysis: Cross-validate results with orthogonal methods like SPR or ITC . For example, IC₅₀ discrepancies between fluorescence polarization (12 nM) and radiometric assays (45 nM) were resolved by adjusting Mg²⁺ concentrations .
Basic: What crystallographic techniques are suitable for structural elucidation?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) is standard. Key steps:
- Crystallization: Vapor diffusion using ethanol/water (3:1) to obtain needle-shaped crystals.
- Data Collection: Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement: Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically .
Advanced: How to address twinning or disorder in crystallographic data for this compound?
Methodological Answer:
Twinning can be resolved using SHELXD for initial phase determination and TWINLAW for matrix refinement. For disordered solvent molecules:
- Masking: Exclude high-electron-density regions during solvent masking.
- Constraints: Apply SIMU and DELU restraints to stabilize refinement.
Documented cases achieved R₁ < 5% despite 30% solvent disorder by integrating PLATON’s SQUEEZE function .
Basic: Which analytical methods validate purity and stability?
Methodological Answer:
- HPLC: C18 column (5 µm, 250 × 4.6 mm), mobile phase acetonitrile/water (70:30), flow rate 1 mL/min, UV detection at 254 nm.
- Stability Studies: Accelerated degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 48 hours .
Advanced: How to design SAR studies comparing computational and experimental binding affinities?
Methodological Answer:
- Computational: Perform molecular dynamics (MD) simulations (AMBER force field) to assess binding poses over 100 ns.
- Experimental: Measure Kd via SPR using immobilized A2A receptor on CM5 chips.
Discrepancies >1 log unit may indicate protonation state errors; adjust pKa predictions with MarvinSketch .
Basic: What in vitro models are appropriate for preliminary toxicity screening?
Methodological Answer:
- Cytotoxicity: MTT assay on HEK-293 cells (IC₅₀ > 50 µM acceptable).
- hERG Inhibition: Patch-clamp electrophysiology (IC₅₀ threshold: >10 µM) .
Advanced: How to mitigate hygroscopicity issues during formulation?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
